2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol
Description
Properties
Molecular Formula |
C₅₅H₅₇NO₁₆ |
|---|---|
Molecular Weight |
988.04 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyloxycarbonyl 15 Hydroxy Nortaxol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for deconstructing a complex target molecule into simpler, more readily available starting materials. amazonaws.comnumberanalytics.comias.ac.innih.govnumberanalytics.com For a molecule like 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol, this process involves identifying key strategic bonds and functional groups to simplify the intricate structure.
Identification of Key Precursors and Building Blocks
The retrosynthetic analysis of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol would logically begin with the disconnection of the side chain at the C13 position of the nortaxol core. This is a common strategy in taxane (B156437) synthesis, reflecting the biosynthetic pathway where the core is assembled prior to the attachment of the C13 side chain. This disconnection would yield the 15-Hydroxy Nortaxol core and a protected β-amino acid derivative, specifically an N-benzyloxycarbonyl protected phenylisoserine (B1258129) precursor.
Further disconnection of the 15-Hydroxy Nortaxol core would likely target the bonds forming the eight-membered B-ring, a notoriously challenging feature of the taxane skeleton. rsc.org Strategic disconnections could also involve breaking the molecule down into A-ring and C-ring precursors, which can be synthesized independently and then coupled. The key precursors would be highly functionalized cyclohexene (B86901) and cyclohexane (B81311) derivatives, designed to facilitate the formation of the 6/8/6-membered tricyclic system.
The introduction of the hydroxyl group at the C15 position presents a regiochemical challenge. This functionality would likely be introduced at a late stage of the synthesis on a pre-formed nortaxol core, or its precursor, through a selective oxidation reaction. The benzyloxycarbonyl protecting group on the 2'-position of the side chain is a standard protecting group in peptide synthesis and would be incorporated into the amino acid precursor before its coupling to the nortaxol core.
| Precursor/Building Block | Description |
| 15-Hydroxy Nortaxol Core | The tricyclic diterpenoid skeleton with a hydroxyl group at the C15 position. |
| N-Benzyloxycarbonyl Phenylisoserine Precursor | The protected amino acid side chain ready for esterification at the C13-hydroxyl group of the nortaxol core. |
| A-Ring Precursor | A highly functionalized six-membered ring that will form one of the lateral rings of the nortaxol core. |
| C-Ring Precursor | Another functionalized six-membered ring designed to be coupled with the A-ring precursor to form the tricyclic system. |
Challenges in Stereo- and Regioselective Synthesis of Complex Taxanes
The synthesis of taxanes is fraught with challenges, primarily due to the high density of stereocenters and the need for precise regiochemical control during functional group manipulations.
Regiochemical Challenges: The nortaxol core has multiple positions that can undergo reaction, making regioselective functionalization a significant hurdle. For example, the selective introduction of a hydroxyl group at the C15 position, while leaving other positions untouched, would require a highly specific oxidation method. This might involve directing groups or exploiting the inherent reactivity of a specific C-H bond in a late-stage intermediate. Similarly, selective allylic oxidations are often employed to install oxygen functionality at positions like C5, C10, and C13. acs.org
Total Synthesis Approaches to the Nortaxol Core
The total synthesis of taxanes has been a benchmark for excellence in organic synthesis, with numerous research groups developing innovative strategies. These approaches can be adapted for the synthesis of the nortaxol core.
Pioneering Total Synthesis Strategies and Their Adaptability
The early total syntheses of Taxol by groups such as Holton, Nicolaou, and Danishefsky laid the groundwork for the field. youtube.com These syntheses often involved linear sequences, starting from simple precursors and gradually building up the complexity of the molecule. For instance, Nicolaou's approach utilized a convergent strategy, bringing together an A-ring and a C-ring precursor via a Shapiro reaction and McMurry coupling to construct the eight-membered B-ring. youtube.com Such strategies could be adapted to synthesize a nortaxol core, potentially by using a starting material that lacks the methyl group at C19, which differentiates nortaxol from taxol.
Novel Methodologies for Constructing the Taxane Diterpenoid Framework
Modern synthetic approaches have introduced innovative methods for constructing the challenging 6/8/6-membered ring system of taxanes.
Inspired by the biosynthesis of terpenes, a "two-phase" synthetic strategy has been developed. nih.govnih.gov This approach separates the synthesis into a "cyclase phase" and an "oxidase phase". nih.govnih.gov
The cyclase phase focuses on the efficient construction of the carbon skeleton of the terpene. nih.govnih.gov In the context of nortaxol, this would involve the synthesis of a minimally oxidized nortaxadiene or nortaxadienone. nih.govnih.gov This phase aims to rapidly assemble the tricyclic core from acyclic or simpler cyclic precursors. nih.gov Innovations in this phase include the use of tandem reactions, such as the tandem Diels-Alder cycloaddition, to form multiple rings in a single step with high stereocontrol. nih.gov Other approaches have utilized skeletal remodeling strategies starting from readily available monoterpenoids. nih.govescholarship.orgresearchgate.net
The subsequent oxidase phase involves the selective introduction of oxygen functionalities onto the pre-formed carbon skeleton. nih.gov This biomimetic approach allows for a divergent synthesis, where a common intermediate from the cyclase phase can be elaborated into various oxidized taxane analogues. nih.govyoutube.com The introduction of the C15-hydroxyl group would be a key transformation within this phase, likely achieved through a regioselective C-H oxidation.
This two-phase strategy offers a more flexible and potentially more efficient route to complex taxanes like 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol, allowing for the late-stage introduction of key functional groups.
Oxidase Phase Challenges
The introduction of hydroxyl groups at specific, non-activated positions of a complex molecule like a taxane derivative presents considerable challenges, often referred to as oxidase phase challenges. These challenges are particularly evident in the late-stage functionalization of the taxane core.
One of the primary difficulties lies in achieving site-selectivity. The taxane skeleton possesses multiple potential sites for oxidation. Directing an oxidative enzyme or chemical reagent to a single, desired position, such as C-15, without affecting other sensitive hydroxyl groups or the intricate ring system requires a high degree of control.
Enzymatic approaches, while promising for their potential specificity, face their own set of hurdles. Cytochrome P450 monooxygenases (CYP450s), a class of enzymes often involved in hydroxylation reactions in nature, are a key area of investigation. However, identifying or engineering a CYP450 with the precise regioselectivity for the C-15 position of a nortaxol precursor can be a complex and time-consuming process. For instance, CYP106A2 is known as a 15β-hydroxylase for progesterone, but its activity on a different substrate like a taxane is not guaranteed and may require significant protein engineering to alter its regioselectivity. researchgate.net The expression and stability of such enzymes in a production host can also pose significant challenges.
Chemical methods for direct C-H hydroxylation often lack the required selectivity and can lead to a mixture of over-oxidized and isomerized products. The harsh conditions sometimes required for these reactions can also be incompatible with the sensitive functional groups present on the taxane core. Overcoming these oxidase phase challenges is a critical step in the efficient synthesis of specifically hydroxylated taxane analogs.
Semi-Synthetic Routes Utilizing Natural Taxane Precursors
Given the complexity of the taxane core, semi-synthetic routes starting from readily available natural precursors are the most common and economically viable approach for producing taxol and its derivatives.
Isolation and Derivatization of 10-Deacetylbaccatin III (10-DAB) and Baccatin (B15129273) III
The primary starting materials for the semi-synthesis of many taxane-based drugs are 10-deacetylbaccatin III (10-DAB) and baccatin III. researchgate.netvt.edu These compounds are extracted from the needles and other parts of various yew tree species (genus Taxus). researchgate.netgoogle.com 10-DAB is often found in higher abundance than paclitaxel (B517696) itself, making it a more sustainable precursor. vt.edu
The isolation process typically involves:
Extraction: The biomass (e.g., dried, pulverized yew needles) is extracted with a solvent, commonly a water-miscible aliphatic alcohol like methanol (B129727). google.com
Purification: The crude extract undergoes a series of purification steps, which can include solvent-solvent partitioning and crystallization to remove a significant portion of impurities and separate paclitaxel from 10-DAB. google.com
Chromatography (optional): While some industrial processes aim to avoid chromatography due to cost, it is often used in laboratory-scale and some commercial-scale purifications to achieve high purity of 10-DAB. google.com
Once isolated, 10-DAB serves as a versatile starting point. The hydroxyl group at C-10 can be acetylated to yield baccatin III, a key intermediate in the synthesis of paclitaxel. nih.gov This enzymatic acetylation is a specific and efficient transformation. nih.gov For the synthesis of nortaxol derivatives, the core structure of 10-DAB or baccatin III is further modified.
| Precursor | Typical Source | Key Features for Semi-Synthesis |
| 10-Deacetylbaccatin III (10-DAB) | Needles of Taxus species | Readily available natural precursor. vt.edu |
| Baccatin III | Needles of Taxus species, or from acetylation of 10-DAB | Precursor for paclitaxel synthesis. researchgate.netvt.edu |
Introduction of the C-13 Side Chain Modifications
A crucial step in the semi-synthesis of taxol and its analogs is the attachment of the C-13 side chain. researchgate.net For nortaxol derivatives, this side chain is also a key component. The synthesis of the side chain itself is a significant endeavor, with various asymmetric methods developed to ensure the correct stereochemistry, which is vital for biological activity. nih.gov
One of the most well-established methods for attaching the side chain to the baccatin III core is the β-lactam route. colab.ws This involves the reaction of a protected baccatin III derivative with a suitably substituted β-lactam. The C-13 hydroxyl group of the baccatin III core is protected, and then the esterification with the β-lactam is carried out, followed by deprotection to yield the final product.
Modifications to the side chain, such as those that may be present in a "nortaxol" derivative, would be incorporated into the synthetic route of the side chain itself before its attachment to the taxane core.
Specificity of 2'-Benzyloxycarbonylation and 15-Hydroxylation
Achieving the specific modifications of 2'-benzyloxycarbonylation and 15-hydroxylation requires carefully controlled chemical reactions.
The introduction of a benzyloxycarbonyl (Cbz or Z) group at the 2'-position of the C-13 side chain is a standard protecting group strategy in peptide and natural product synthesis. This transformation is typically carried out on the pre-synthesized side chain or after its attachment to the taxane core, provided other reactive hydroxyl groups are suitably protected.
The selection of reagents and reaction conditions is critical to ensure selectivity for the 2'-hydroxyl group.
Common Reagents and Conditions:
The choice of base is important to deprotonate the 2'-hydroxyl group, making it nucleophilic enough to attack the carbonyl carbon of the benzyloxycarbonylating agent. The use of a non-nucleophilic base prevents side reactions. The reaction is typically run at or below room temperature to control reactivity and prevent unwanted side reactions.
The site-specific hydroxylation of the C-15 position on the taxane ring system is a formidable challenge due to the presence of other reactive sites.
Enzymatic Hydroxylation:
As mentioned in the oxidase phase challenges, enzymatic hydroxylation using engineered cytochrome P450 enzymes is a promising but challenging approach. nih.gov The development of a biocatalyst with high regioselectivity for the C-15 position would be a significant breakthrough. nih.gov This would involve screening existing enzyme libraries or using rational design and directed evolution to create a bespoke enzyme for this specific transformation. researchgate.net
Chemical Hydroxylation:
Another approach could involve a multi-step sequence where a functional group is first introduced at C-15, which can then be converted to a hydroxyl group. This, however, depends on the ability to selectively introduce such a functional group at the C-15 position.
The development of robust and scalable methods for site-specific C-15 hydroxylation remains a key objective for accessing novel 15-hydroxy taxane analogs.
Chemoenzymatic and Biosynthetic Approaches
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations on a chemically synthesized or modified substrate. This approach is particularly advantageous for the introduction of functional groups at positions that are difficult to access through traditional chemical synthesis.
The biosynthesis of taxanes is a complex pathway involving numerous enzymatic steps, starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.gov Significant research has been dedicated to elucidating and engineering this pathway in microbial hosts like Escherichia coli and yeast (Saccharomyces cerevisiae) to produce key taxane intermediates. nih.govnih.gov
The initial steps of the taxane biosynthetic pathway involve the cyclization of GGPP to taxadiene, the core hydrocarbon skeleton of all taxanes, a reaction catalyzed by taxadiene synthase (TXS). nih.gov Following this, a series of cytochrome P450 monooxygenases (P450s) and acyltransferases progressively functionalize the taxadiene core. nih.govnih.gov For the synthesis of a 15-hydroxy nortaxol derivative, a critical step would be the regioselective hydroxylation at the C-15 position of a suitable taxane precursor. While the natural taxol pathway involves hydroxylations at various other positions (e.g., C5, C10, C13), the introduction of a hydroxyl group at C15 would likely require an engineered P450 enzyme with tailored regioselectivity. nih.govnih.gov
The concept of using engineered P450s for specific hydroxylations is well-established. nih.govnih.govresearchgate.net By creating libraries of P450 variants through directed evolution or protein engineering, it is possible to select for enzymes that can hydroxylate non-native substrates or introduce hydroxyl groups at novel positions. nih.govresearchgate.net Therefore, a plausible biosynthetic approach for a 15-hydroxy taxoid would involve expressing a set of core taxane biosynthetic genes (e.g., for taxadiene synthesis) along with an engineered P450 capable of C15-hydroxylation in a microbial host.
Table 1: Key Enzymes in Engineered Taxane Biosynthesis
| Enzyme | Function | Relevance to 15-Hydroxy Nortaxol Synthesis |
| Geranylgeranyl Diphosphate Synthase (GGPPS) | Synthesizes GGPP from isopentenyl pyrophosphate and dimethylallyl pyrophosphate. | Provides the precursor for the taxane skeleton. |
| Taxadiene Synthase (TXS) | Catalyzes the cyclization of GGPP to taxadiene. | Commits the precursor to the taxane pathway. |
| Engineered Cytochrome P450 Monooxygenase | Introduces a hydroxyl group at the C-15 position of a taxane intermediate. | Key step for the desired 15-hydroxy functionality. |
| Various Acyltransferases | Add acyl groups to the taxane core. | Can be used to modify the core structure as needed. |
Biocatalysis can be a powerful tool for the specific modification of complex molecules like nortaxol derivatives. The regioselective hydroxylation of a nortaxol precursor at the C-15 position is a prime example where biocatalysis offers a significant advantage over traditional chemical methods, which often suffer from a lack of selectivity and require extensive use of protecting groups. nih.govnih.govresearchgate.net
The proposed chemoenzymatic synthesis of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol would likely involve the following key steps:
Production of a Nortaxol Precursor: A suitable nortaxol precursor, lacking the C13 side chain but possessing the core taxane ring structure, would be produced either through fermentation using an engineered microbial strain or through semi-synthesis from a more abundant natural taxane.
Enzymatic C15-Hydroxylation: The nortaxol precursor would then be subjected to a biocatalytic reaction using an engineered cytochrome P450 monooxygenase selected for its ability to specifically hydroxylate the C-15 position. This reaction would be carried out in vitro using purified enzyme or in a whole-cell system. nih.govnih.gov
Chemical Coupling of the Side Chain: Following the enzymatic hydroxylation, the 15-hydroxy nortaxol core would be chemically coupled with the desired side chain, in this case, a 2'-benzyloxycarbonyl-protected β-phenylalanine derivative. The synthesis of such side chains can also be achieved through chemoenzymatic methods. researchgate.netnih.gov The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine functionality on the side chain during the coupling reaction.
Purification and Characterization of Synthetic Intermediates and Final Product
The purification and characterization of the synthetic intermediates and the final product, 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol, are crucial steps to ensure the identity and purity of the compound.
Purification: High-performance liquid chromatography (HPLC) is the method of choice for the purification of taxane derivatives. mdpi.comnih.govresearchgate.netresearchgate.net Preparative reverse-phase HPLC (RP-HPLC) is particularly effective for separating complex mixtures of taxanes based on their hydrophobicity. mdpi.comnih.govresearchgate.netresearchgate.net
For the purification of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol and its intermediates, a multi-step purification protocol would likely be employed:
Initial Extraction: The crude reaction mixture would first be extracted with an organic solvent to separate the taxoids from the aqueous reaction medium.
Column Chromatography: The crude extract would then be subjected to column chromatography, such as silica (B1680970) gel chromatography or using a polymeric adsorbent like Diaion® HP-20, to remove major impurities and enrich the fraction containing the desired compound. nih.govresearchgate.net
Preparative HPLC: The final purification would be achieved using preparative RP-HPLC with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile (B52724) and water. mdpi.comresearchgate.net Fractions would be collected and analyzed by analytical HPLC to identify those containing the pure product.
Table 2: Hypothetical Preparative HPLC Parameters for Purification
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | 5 mL |
Characterization: The structure and purity of the isolated compound would be confirmed using a combination of spectroscopic techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source would be used to determine the exact molecular weight of the compound, confirming its elemental composition. mdpi.comresearchgate.net
Table 3: Hypothetical NMR and MS Characterization Data
| Technique | Expected Data for 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol |
| HRMS (ESI+) | [M+Na]⁺ peak corresponding to the calculated exact mass of the sodium adduct of the compound. |
| ¹H NMR | Characteristic signals for the aromatic protons of the benzyloxycarbonyl group and the phenyl group of the side chain, signals for the taxane core protons, and a downfield shift for the proton attached to the carbon bearing the new hydroxyl group at C-15. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the benzyloxycarbonyl group, the carbons of the taxane skeleton with a characteristic shift for the C-15 bearing the hydroxyl group, and the carbons of the aromatic rings. |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Role of the Benzyloxycarbonyl Group at the 2' Position
The side chain at the C-13 position of the taxane (B156437) core is paramount for its biological function, with the substituent at the 2' position playing a particularly critical role. The introduction of a benzyloxycarbonyl (Cbz or Z) group in place of the natural hydroxyl (OH) group profoundly alters the molecule's properties.
The 2'-hydroxyl group in paclitaxel (B517696) is a crucial determinant of its bioactive conformation and its ability to bind to β-tubulin. nih.gov This group participates in a key hydrogen bond within the binding pocket, helping to anchor the C-13 side chain. nih.gov Replacing this small, hydrogen-bond-donating group with a bulky benzyloxycarbonyl group introduces significant steric hindrance.
This substitution is expected to force a change in the torsional angles of the C-13 side chain, altering its orientation relative to the taxane core. The T-shaped, or butterfly, conformation that is considered optimal for taxol's interaction with β-tubulin may be disrupted. nih.gov The bulky Cbz group could clash with amino acid residues in the binding pocket, preventing the molecule from achieving the low-energy bound state that characterizes high-affinity ligands. This conformational strain would likely weaken the binding affinity of the compound for tubulin.
The bioactivity of taxanes is directly linked to their ability to stabilize microtubules. nih.gov Structure-activity relationship studies have consistently shown that the 2'-OH group is essential for this activity. nih.gov Its replacement or acylation leads to a dramatic reduction or complete loss of tubulin-assembly efficacy and cytotoxicity. nih.gov
Table 1: Comparison of Bioactivity in 2'-Modified Taxane Analogs
| Compound | Modification at 2'-Position | Relative Tubulin Assembly Activity (%) | Rationale for Activity Change |
|---|---|---|---|
| Paclitaxel | -OH | 100 | Forms a critical hydrogen bond with D26 of β-tubulin, anchoring the side chain. nih.gov |
| 2'-Deoxy-Paclitaxel | -H | < 1 | Lacks the essential 2'-OH group, resulting in a >100-fold loss in binding affinity. nih.gov |
| 2'-Benzyloxycarbonyl Analog | -O-C(=O)O-CH₂-Ph | Predicted < 1 | Lacks the 2'-OH hydrogen bond donor and introduces significant steric bulk, preventing optimal binding. |
Significance of the 15-Hydroxy Group
The taxane core is a complex scaffold, and modifications at various positions can fine-tune its interaction with the tubulin binding pocket. The introduction of a hydroxyl group at the C-15 position is a notable modification.
The specific location of a hydroxyl group on the taxane skeleton is critical to its effect on activity. SAR studies on taxoids derived from 14-hydroxy-10-deacetylbaccatin III have shown that modifications in this region of the molecule can have significant impacts on bioactivity. nih.gov The C-15 position is located on the "northern" face of the taxane core. The introduction of a hydrophilic group in this region could either enhance or detract from activity, depending on the specific topology of the binding pocket. If the C-15 position is oriented towards a hydrophilic region of the tubulin pocket, the hydroxyl group could enhance binding. Conversely, if it is forced into a hydrophobic pocket, it could introduce a desolvation penalty, weakening the interaction. The precise effect is therefore highly dependent on the exact positioning and orientation of the group relative to the protein surface.
Table 2: Positional Effects of Hydroxylation on Taxane Core
| Position of -OH Group | General Location on Core | Potential Impact on Activity |
|---|---|---|
| C-7 | "Southern" face | Often tolerated; can influence solubility and metabolic stability. |
| C-10 | "Eastern" face | Acetoxy group is important; deacetylation can reduce activity. |
| C-14 | "Northern" face | Modifications can significantly alter bioactivity, indicating sensitivity in this region. nih.gov |
| C-15 | "Northern" face | Introduction of a hydrophilic group; activity is dependent on interaction with the local tubulin environment. |
Influence of the Nortaxol Core Structure
The term "nortaxol" typically refers to a taxane derivative that is missing a methyl group, often the C-19 methyl group attached to C-4. This modification alters the conformation and steric profile of the baccatin (B15129273) III core. The taxane core provides the fundamental scaffold that positions the critical side chains and functional groups for interaction with tubulin. elifesciences.org The main interactions are mediated by the baccatin III core moiety. elifesciences.org
Impact of Ring Contraction or Expansion on Activity
The taxane core, particularly the oxetane D-ring, plays a crucial role in the biological activity of compounds like Paclitaxel. nih.govacs.org This four-membered ring is thought to contribute to the molecule's efficacy in two main ways: by rigidifying the tetracyclic core to properly orient essential side chains for binding to tubulin, and by acting as a hydrogen-bond acceptor. nih.govacs.orgresearchgate.net The term "nortaxol" in the subject compound's name implies a modification to the standard taxane ring system, likely a contraction, which would significantly impact its conformation and, consequently, its biological activity.
While the oxetane ring was initially considered essential, broader analysis has shown that it is not strictly necessary for bioactivity. nih.govacs.org Analogs where the D-ring is replaced with other functional groups, such as a γ-lactone, have demonstrated significant cytotoxicity, sometimes even more potent than Paclitaxel against certain cancer cell lines. nih.gov For instance, a docetaxel (B913) analog with a γ-lactone D-ring was found to be more potent than Paclitaxel against A549 and A375 cell lines. nih.gov This suggests that other structural features can compensate for the oxetane ring's role in binding. nih.gov However, modifications that expand the ring system, such as in certain bridged taxanes, have been shown to decrease activity, highlighting the sensitive conformational requirements for effective tubulin interaction. nih.gov
| Ring Modification | Effect on Activity | Reference |
| Oxetane D-Ring | Considered important for rigidifying the core and as a hydrogen-bond acceptor. | nih.govacs.org |
| Replacement with γ-lactone | Can result in equipotent or even more potent cytotoxicity compared to Paclitaxel. | nih.gov |
| Ring Expansion (Bridged Analogs) | Can lead to decreased biological activity. | nih.gov |
Stereochemical Requirements for Biological Efficacy
The specific three-dimensional arrangement of atoms, or stereochemistry, is critical for the biological function of taxanes. youtube.com The C-13 side chain, in particular, is widely recognized as a crucial element for activity, although some derivatives lacking this side chain but modified at the C-2 position have shown biological activity. nih.govnih.gov The natural (2’R,3’S) configuration of the N-benzoyl-3’-phenylisoserine side chain is generally optimal for potent tubulin binding and cytotoxicity. nih.gov
Chirality plays a significant part in how different enantiomers behave within the body, as the precise stereochemistry is necessary for effective binding to the enzyme's active site. youtube.com Any deviation from the optimal stereochemical configuration can lead to a significant loss of activity. This underscores the importance of maintaining the correct spatial orientation of the functional groups that interact with the tubulin binding pocket.
Computational Chemistry and Molecular Modeling
Computational techniques are invaluable tools for understanding the molecular interactions that underpin the biological activity of taxane derivatives. mdpi.com
Docking Studies with Tubulin and Other Putative Targets
Molecular docking simulations are used to predict the preferred binding orientation of a ligand to its target protein. nih.gov For taxanes, the primary target is β-tubulin. nih.gov Docking studies have identified a deep hydrophobic cleft as the binding pocket for Paclitaxel, where it is anchored by multiple hydrophobic contacts and potential hydrogen bonds. nih.gov
Key interactions identified in docking studies include:
The C-2 benzoyl and taxane ring systems are considered essential for microtubule binding. researchgate.net
The C-13 side chain provides specific binding interactions. researchgate.net
Amino acid residues Arg278, Asp26, Asp226, His229, and Thr276 on β-tubulin are identified as active sites for interaction. nih.gov
The binding affinity, often expressed as a docking score, helps to quantify the strength of the interaction. For example, in one study, various Paclitaxel analogs were docked to β-tubulin, and the resulting scores helped to elucidate the structure-activity relationships. researchgate.net Such studies allow researchers to predict how modifications, like those in 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol, might alter binding affinity and subsequent biological effect. nih.gov
| Compound/Fragment | Role in Tubulin Binding | Key Interacting Residues (β-tubulin) |
| C-2 Benzoyl Group | Essential for binding | Leu217, Leu219, His229, Leu230 |
| C-13 Side Chain | Provides specific binding interactions | Val23, K19, E22, D26 |
| Taxane Core | Anchors the molecule in the binding pocket | Pro274, Leu275, Thr276, Ser277, Arg278 |
Molecular Dynamics Simulations to Elucidate Binding Conformations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, revealing how the molecules move and interact over time. nih.govnih.gov These simulations are crucial for understanding the conformational changes that occur upon binding and for assessing the stability of the docked pose. nih.govelifesciences.org
MD simulations have been used to study the behavior of different tubulin-taxane complexes, shedding light on the underlying mechanism of microtubule stabilization. nih.govelifesciences.org For instance, simulations have shown that Paclitaxel binding induces conformational changes in the M-loop region of tubulin, which increases the stability of lateral interactions between tubulin units in a microtubule. nih.gov The stability of a docked compound within the binding site during an MD simulation can be an indicator of its potential biological activity; unstable interactions suggest a weaker binding affinity. acs.orgtandfonline.com These computational analyses are vital for rational drug design, helping to predict the effects of structural modifications before undertaking complex chemical synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.govscirp.org For taxane analogs, QSAR studies have been employed to identify the key physicochemical properties that determine their anticancer potency. nih.gov
These models often reveal that hydrophobic and steric parameters of the substituents are the most important determinants for the activity of taxane analogs. nih.gov By correlating various molecular descriptors (e.g., electronic energy, lipophilicity, chemical softness) with biological activity (such as IC50 values), a predictive QSAR model can be generated. scirp.orgmdpi.com This model can then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. The statistical validity of a QSAR model is crucial and is typically assessed using parameters like the correlation coefficient (R²). mdpi.com
Design and Synthesis of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol Analogs for SAR Probing
The rational design and synthesis of analogs are fundamental to probing the structure-activity relationships of a lead compound. nih.govmdpi.com This process involves making systematic chemical modifications to the molecule's structure and then evaluating the biological activity of the resulting compounds. researchgate.netnih.gov For taxanes, this often involves altering the substituents on the core ring system or modifying the C-13 side chain. researchgate.netresearchgate.net
The synthesis of novel analogs can be a complex undertaking, often starting from a natural precursor like 10-deacetylbaccatin III. nih.gov For example, the synthesis of a D-ring modified docetaxel analog involved key steps like direct acetylation and an intramolecular aldol reaction. nih.gov The insights gained from SAR studies, often guided by computational modeling, direct these synthetic efforts. nih.gov By creating a library of related compounds and testing their efficacy, researchers can confirm the importance of specific functional groups and stereochemical configurations, leading to the development of new agents with improved pharmacological properties. nih.govnih.gov
Modifications at C-2' and C-15 Positions: A Tale of Two Sites
The C-2' position of the C-13 side chain in taxanes is a well-established critical determinant of their potent antimitotic activity. This side chain plays a pivotal role in the binding of the molecule to β-tubulin, thereby stabilizing microtubules and arresting cell division. The presence of a hydroxyl group at C-2' is generally considered essential for this interaction.
In the case of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol, the native hydroxyl group at the C-2' position is protected by a benzyloxycarbonyl group. This modification, while crucial for synthetic strategies to prevent unwanted reactions, is expected to significantly diminish the compound's direct biological activity. SAR studies on various taxol analogs have consistently demonstrated that protection or esterification of the C-2' hydroxyl group leads to a substantial loss of activity in microtubule stabilization assays. ic.ac.uk However, it is important to note that such protection does not always eliminate cytotoxicity, as the protective group might be cleaved in vivo to release the active compound. ic.ac.uk The benzyloxycarbonyl group, being a carbamate (B1207046), may offer a degree of stability that could influence its potential as a prodrug moiety.
| Modification | Position | Expected Impact on Direct Biological Activity | Rationale |
| Benzyloxycarbonyl | C-2' | Significant Decrease | Protection of the essential C-2' hydroxyl group, hindering direct interaction with β-tubulin. ic.ac.uk |
| Hydroxyl | C-15 | Unknown | Potential for new hydrogen bonding interactions or altered pharmacokinetic properties. Limited data available on modifications at this position. |
Variations on the Nortaxol Ring System: Altering the Core for Enhanced Activity
The term "nortaxol" itself signifies a modification of the fundamental taxane ring structure. These alterations can involve the removal of a methyl group or other structural changes to the core skeleton. Such modifications are undertaken to explore new chemical space, potentially leading to compounds with improved activity, better solubility, or the ability to overcome drug resistance.
The structure-activity relationships of the taxane skeleton reveal that the core rings (A, B, C, and D) are crucial for maintaining the molecule's bioactive conformation. ic.ac.uk For instance, the oxetane D-ring is considered vital for activity, and its removal or opening results in a dramatic loss of function. ic.ac.uknih.gov Similarly, while some modifications to the A-ring have been tolerated, significant alterations, such as in A-nor-paclitaxel analogs, have often led to a decrease in cytotoxicity, although in some cases, enhanced tubulin binding has been observed. nih.gov The eight-membered B-ring is also a key structural feature, though some studies have shown that contracting it to a seven-membered ring can still yield compounds with tubulin depolymerization properties. ic.ac.uk
Preclinical Efficacy Studies of 2 Benzyloxycarbonyl 15 Hydroxy Nortaxol
In Vitro Cytotoxicity and Antiproliferative Activity
No publicly available data exists for the in vitro cytotoxicity or antiproliferative activity of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol. Research in this area would typically involve exposing various cancer cell lines to the compound and measuring its effects on cell viability and growth.
Evaluation Across a Diverse Panel of Cancer Cell Lines (e.g., Lung, Breast, Ovarian)
Information regarding the evaluation of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol across a diverse panel of cancer cell lines, such as those from lung, breast, or ovarian cancers, is not available in the public domain. Such studies are crucial for determining the spectrum of activity of a potential anticancer agent.
IC50 Determination and Growth Inhibition Kinetics
There is no published data on the IC50 values or growth inhibition kinetics of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol. The IC50 value is a key metric representing the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.
Effects on Cancer Stem Cells (CSCs) in Vitro
No research detailing the effects of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol on cancer stem cells (CSCs) in vitro has been found. Investigating the impact on CSCs is important as these cells are thought to be responsible for tumor recurrence and metastasis.
In Vivo Efficacy in Animal Models
There are no publicly accessible reports on the in vivo efficacy of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol in animal models. These studies are a critical step in preclinical development to assess a compound's therapeutic potential in a living organism.
Xenograft Models in Immunodeficient Mice
No data from xenograft model studies in immunodeficient mice for 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol is available. This type of study involves implanting human cancer cells into mice that lack a competent immune system to evaluate the effect of a compound on tumor growth.
Tumor Growth Inhibition Studies
Consequently, there is no information available on tumor growth inhibition studies for 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol. These studies would provide direct evidence of the compound's ability to slow or stop the growth of tumors in a living animal.
Impact on Tumor Regression and Metastasis
No data available.
Syngeneic Models (if applicable)
No data available.
Pharmacodynamic Markers in Animal Tissues
No data available.
Combination Studies with Other Therapeutic Agents in Preclinical Models
Rationale for Combination Therapy Design
No data available.
Assessment of Synergistic or Additive Effects
No data available.
Investigation of Underlying Molecular Basis for Combinatorial Efficacy
No data available.
Preclinical Metabolism and Pharmacokinetics of 2 Benzyloxycarbonyl 15 Hydroxy Nortaxol
In Vitro Metabolic Stability and Metabolite Identification
The initial assessment of a drug candidate's viability involves rigorous in vitro testing to predict its behavior in a biological system. utsouthwestern.edu These tests are crucial for understanding how the compound might be altered or broken down, which can significantly impact its efficacy and safety.
Hepatic Microsomal Stability (e.g., Human and Animal Liver Microsomes)
Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, are a standard tool for evaluating the metabolic stability of new chemical entities. utsouthwestern.edu They contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. utsouthwestern.edunih.gov For taxanes like paclitaxel (B517696), the liver is the primary site of metabolism. pharmgkb.org
It is hypothesized that 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol would exhibit moderate to low stability in the presence of human and animal (e.g., rat, mouse) liver microsomes. This prediction is based on several structural features:
2'-Benzyloxycarbonyl Group: This group is likely to be a primary site for initial metabolic activity. It is anticipated to be rapidly cleaved by esterases present in liver microsomes, releasing the active form of the drug. This is a common strategy in prodrug design to enhance solubility or alter pharmacokinetic properties.
Taxane (B156437) Core: The core structure of the molecule is susceptible to hydroxylation by CYP enzymes, a well-established metabolic pathway for taxanes. aacrjournals.org
15-Hydroxy Group: The presence of a hydroxyl group at the C15 position introduces a new potential site for Phase II conjugation reactions, such as glucuronidation or sulfation, which could lead to faster clearance compared to paclitaxel. nih.gov
The stability would likely vary across species due to known differences in the expression and activity of specific CYP enzymes and esterases.
Identification of Major Metabolites via Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and quantify drug metabolites. nih.govyoutube.com Based on the known metabolic pathways of paclitaxel and the structure of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol, several major metabolites can be predicted.
The primary metabolic transformations would likely include:
De-benzylation: Cleavage of the benzyloxycarbonyl group at the 2'-position to yield 15-Hydroxy Nortaxol. This would be considered the active form of the drug.
Hydroxylation: Following or preceding the de-benzylation, the nortaxol core would be hydroxylated at various positions. For paclitaxel, the most common sites of hydroxylation are the C6 position on the taxane ring and the para-position of the C3' phenyl group. aacrjournals.org It is reasonable to assume that similar hydroxylations would occur on the nortaxol structure.
Conjugation: The newly exposed hydroxyl groups, as well as the existing 15-hydroxy group, could undergo Phase II conjugation with glucuronic acid or sulfate, rendering the metabolites more water-soluble for easier excretion. nih.gov
A hypothetical metabolic scheme would involve the formation of multiple hydroxylated and conjugated derivatives of 15-Hydroxy Nortaxol.
Role of Cytochrome P450 Enzymes (CYPs) and Other Metabolic Enzymes
The metabolism of taxanes is predominantly mediated by the cytochrome P450 system. aacrjournals.orgnih.gov Specifically, CYP2C8 and CYP3A4 are the main enzymes responsible for the metabolism of paclitaxel. aacrjournals.orgnih.gov It is highly probable that these same enzymes would be involved in the metabolism of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol.
CYP2C8 and CYP3A4: These enzymes would likely catalyze the hydroxylation reactions on the nortaxol core. aacrjournals.org
Esterases: As mentioned, various esterases present in the liver and plasma would be responsible for the cleavage of the 2'-benzyloxycarbonyl group. utsouthwestern.edu
The involvement of these enzymes suggests a potential for drug-drug interactions with other medications that are substrates, inhibitors, or inducers of CYP2C8 and CYP3A4. nih.gov
In Vivo Pharmacokinetic Characterization in Animal Models
Following in vitro assessment, the pharmacokinetic properties of a drug candidate are evaluated in living organisms to understand its absorption, distribution, metabolism, and excretion (ADME). criver.comnih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies provide a comprehensive picture of a drug's journey through the body. criver.com For a compound like 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol, the following ADME profile is anticipated in animal models such as rats or mice:
Absorption: Due to the poor oral bioavailability typical of taxanes, this compound would likely be administered intravenously. iiarjournals.org The 2'-benzyloxycarbonyl group might have been designed to improve solubility or other pharmaceutical properties.
Distribution: Taxanes generally exhibit extensive distribution into tissues. nih.gov It is expected that this compound and its active metabolite would distribute widely, with potential accumulation in the liver and other organs.
Metabolism: As detailed in the in vitro section, the compound would undergo significant metabolism in the liver, primarily through de-benzylation and hydroxylation, followed by conjugation. pharmgkb.org
Excretion: The primary route of elimination for paclitaxel and its metabolites is through the bile and into the feces. pharmgkb.org A similar excretion pattern is expected for 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol, with conjugated metabolites being the main components excreted.
Plasma Concentration-Time Profiles and Key PK Parameters (e.g., Clearance, Half-life)
The pharmacokinetic parameters quantify the rate and extent of a drug's journey through the body. After intravenous administration in an animal model, the plasma concentration of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol is expected to decline rapidly due to both distribution and metabolic clearance. The concentration of the active metabolite, 15-Hydroxy Nortaxol, would rise and then decline as it is formed and subsequently eliminated.
Below is a table of hypothetical pharmacokinetic parameters for the active metabolite, 15-Hydroxy Nortaxol, in a rat model, based on typical values for taxanes.
| Parameter | Symbol | Hypothetical Value | Unit | Description |
| Clearance | CL | 0.5 | L/hr/kg | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | 10 | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Elimination Half-life | t½ | 3 | hours | The time required for the concentration of the drug in the body to be reduced by half. |
| Area Under the Curve | AUC | 20 | µg*hr/mL | The total exposure to the drug over time. |
These parameters would be essential for designing further preclinical and clinical studies. The relatively high clearance and volume of distribution are characteristic of the taxane class of compounds. nih.gov
Tissue Distribution Analysis
No data is available on the distribution of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol in various tissues following administration in preclinical models.
Prodrug Strategies and Drug Delivery System Research
There is no published research on the design, synthesis, or evaluation of prodrugs based on 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol to enhance its bioavailability or target specificity.
Design and Synthesis of Prodrugs to Enhance Bioavailability or Target Specificity
Specific details on the design and synthesis of prodrugs for 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol are not documented in available scientific literature.
Evaluation of Nanoparticle and Other Delivery Systems for Enhanced Preclinical Efficacy
There are no studies evaluating the use of nanoparticle formulations or other drug delivery systems to improve the preclinical efficacy of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol.
Analytical Methodologies for 2 Benzyloxycarbonyl 15 Hydroxy Nortaxol
Spectroscopic and Spectrometric Characterization Methods
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol, the IR spectrum is expected to exhibit a complex pattern of absorption bands corresponding to its intricate structure. While a specific experimental spectrum for this exact compound is not widely published, the characteristic absorption frequencies can be predicted based on its constituent functional groups.
Key expected IR absorption bands would include:
O-H Stretching: A broad band in the region of 3500-3300 cm⁻¹, characteristic of the hydroxyl (-OH) groups, including the 15-hydroxy group.
C=O Stretching: Multiple sharp, strong bands between 1750-1650 cm⁻¹ are anticipated. These arise from the various carbonyl groups within the molecule, including the ester linkages, the ketone on the taxane (B156437) core, and the carbamate (B1207046) of the benzyloxycarbonyl protecting group.
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region, indicative of the aromatic rings in the benzyloxycarbonyl group and other phenyl moieties.
C-O Stretching: Strong absorptions in the 1250-1000 cm⁻¹ range, corresponding to the various ether and ester C-O bonds.
Interactive Data Table: Predicted IR Absorption Bands for 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (O-H) | 3500-3300 | Broad, Medium |
| Carbonyl (Ester, C=O) | ~1735 | Strong |
| Carbonyl (Ketone, C=O) | ~1715 | Strong |
| Carbonyl (Carbamate, C=O) | ~1690 | Strong |
| Aromatic (C=C) | 1600-1450 | Medium-Weak |
| Carbon-Oxygen (C-O) | 1250-1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The UV-Vis spectrum of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol is expected to be dominated by the absorption of its aromatic systems. The benzyloxycarbonyl group and the other phenyl groups attached to the nortaxol core will give rise to characteristic absorption maxima. Typically, for taxane derivatives, the primary absorption is observed in the ultraviolet region. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally, but it is anticipated to be in the range of 220-280 nm. This property is often exploited for detection in chromatographic methods like HPLC.
Advanced Techniques for Structural Confirmation and Complex Mixture Analysis
For unambiguous structural confirmation and the analysis of this compound in complex mixtures, more sophisticated analytical techniques are required.
X-ray Crystallography (if suitable crystals are obtained)
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single, high-quality crystal of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol would be required. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This analysis provides precise information on bond lengths, bond angles, and stereochemistry, which would definitively confirm the structure of the molecule. Obtaining suitable crystals for complex molecules like taxane derivatives can be challenging.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol, HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the calculated theoretical mass. This technique is also invaluable for identifying metabolites and degradation products in complex matrices.
Bioanalytical Methods for Detection in Biological Matrices (Preclinical)
The quantitative analysis of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol in biological samples such as plasma, tissues, and cell lysates is crucial for preclinical pharmacokinetic and pharmacodynamic studies. These methods typically involve a sample preparation step followed by a sensitive analytical technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Techniques for Plasma, Tissue, and Cell Lysates
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the sample to improve detection sensitivity. The choice of technique depends on the specific matrix and the analytical method used.
For Plasma:
Protein Precipitation (PPT): This is a rapid and simple method where a cold organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid) is added to the plasma sample to precipitate the proteins. miamioh.edu After centrifugation, the supernatant containing the analyte is collected for analysis. miamioh.edu
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous plasma into an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). This method can provide a cleaner extract than PPT.
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material packed in a cartridge to selectively adsorb the analyte from the plasma. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong solvent. This technique offers high recovery and clean extracts.
For Tissue:
Tissues first need to be homogenized to break down the cellular structure and release the analyte. This is typically done in a buffer solution. The resulting tissue homogenate can then be subjected to PPT, LLE, or SPE, similar to plasma samples.
For Cell Lysates:
Cells are first lysed using chemical (e.g., detergents) or physical (e.g., sonication) methods to release the intracellular contents. The resulting lysate is often complex and may require a combination of sample preparation techniques. Protein precipitation is a common initial step to remove the high concentration of proteins.
Interactive Data Table: Common Sample Preparation Techniques for Preclinical Bioanalysis
| Technique | Principle | Advantages | Common Matrices |
| Protein Precipitation (PPT) | Solubilizing proteins with an organic solvent or acid, followed by centrifugation. miamioh.edu | Fast, simple, and inexpensive. | Plasma, Tissue Homogenates, Cell Lysates |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases based on its solubility. | Good for removing salts and highly polar interferences. | Plasma, Tissue Homogenates |
| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent, followed by elution. | High recovery, high concentration factor, clean extracts. | Plasma, Tissue Homogenates |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Samples
The quantification of complex taxane derivatives such as 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol in biological matrices presents significant analytical challenges due to the intricate nature of these samples and the low concentrations at which the analytes are often present. nih.govyoutube.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical technique for these compounds, offering superior sensitivity, selectivity, and accuracy compared to other methods. wiley.comveedalifesciences.com This methodology is crucial for pharmacokinetic studies, enabling the precise measurement of the compound and its metabolites in various biological fluids and tissues. nih.govnih.gov
A robust LC-MS/MS method for a novel taxane derivative would typically involve meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov The validation of such a method is performed in accordance with regulatory guidelines to ensure reliability and reproducibility. mdpi.com
Sample Preparation
The initial and critical step in the bioanalysis of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol from biological samples like plasma, serum, or tissue homogenates is the efficient extraction of the analyte from the complex matrix. tandfonline.comeijppr.com Common techniques employed for taxane derivatives include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov
For instance, a liquid-liquid extraction procedure might involve the use of an organic solvent like chloroform (B151607) to isolate the analyte from the plasma sample. walshmedicalmedia.com Alternatively, solid-phase extraction offers a high-throughput and reproducible method for sample cleanup. nih.gov A representative SPE protocol for a similar taxane, paclitaxel (B517696), involves using a C18 cartridge. The process includes conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with an appropriate organic solvent mixture. thermofisher.com Protein precipitation is another rapid and straightforward sample preparation technique that has been successfully applied, often using methanol (B129727) containing a small percentage of formic acid to precipitate plasma proteins. nih.gov
Chromatographic Separation
High-performance liquid chromatography (HPLC) is employed to separate the analyte of interest from endogenous matrix components and potential metabolites prior to detection by the mass spectrometer. nih.gov Reversed-phase chromatography is commonly utilized for taxanes.
A typical setup would involve a C18 analytical column. nih.govnih.gov The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol. nih.govnih.gov The gradient elution allows for the effective separation of compounds with varying polarities within a reasonable run time. The flow rate and column temperature are optimized to achieve sharp, symmetrical peaks and adequate separation from interfering substances. For example, a method for paclitaxel used an isocratic mobile phase of 0.1% formic acid in a methanol-water mixture (70:30, v/v) with a relatively short run time of 7 minutes. nih.gov
Mass Spectrometric Detection
Tandem mass spectrometry is the cornerstone of this analytical approach, providing exceptional selectivity and sensitivity. technologynetworks.com An electrospray ionization (ESI) source, typically operated in the positive ion mode, is commonly used for taxane derivatives as it efficiently generates protonated molecular ions. walshmedicalmedia.comnih.gov
The mass spectrometer is operated in the selected reaction monitoring (SRM) mode. In this mode, the first quadrupole selects the precursor ion (the protonated molecule of the analyte), which is then fragmented in the collision cell. The second quadrupole selects a specific product ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting compounds. nih.gov The selection of an appropriate internal standard, a compound with similar physicochemical properties to the analyte, is crucial for accurate quantification. For taxanes like docetaxel (B913) and paclitaxel, they can serve as internal standards for each other. nih.gov
Method Validation and Performance
A newly developed LC-MS/MS method must be rigorously validated to ensure its reliability for the intended application. Key validation parameters include linearity, sensitivity (lower limit of quantification), precision, accuracy, recovery, and matrix effect. mdpi.comnih.gov
Linearity and Sensitivity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. For taxane derivatives, linear ranges from low ng/mL to several thousand ng/mL are often achieved. nih.govresearchgate.net The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For paclitaxel, LLOQs as low as 0.3 nM have been reported. nih.gov
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). For bioanalytical methods, the precision (expressed as the coefficient of variation, CV%) should generally be within 15%, and the accuracy (expressed as the percent deviation from the nominal concentration) should also be within ±15%. nih.govnih.gov
Recovery and Matrix Effect: Extraction recovery determines the efficiency of the sample preparation process. nih.gov The matrix effect is the alteration of ionization efficiency due to co-eluting components from the biological matrix. tandfonline.comeijppr.com It is essential to evaluate the matrix effect to ensure that it does not compromise the accuracy and precision of the assay. nih.gov Consistent recovery and minimal matrix effect are indicative of a robust method. nih.gov
The table below summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of a taxane derivative in human plasma, which would be analogous to what would be expected for 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol.
Resistance Mechanisms and Strategies to Overcome Them in Preclinical Models
Acquired Resistance Mechanisms in Cell Lines and Animal Models
Acquired resistance develops in cancer cells following prolonged or repeated exposure to a drug. This adaptive process involves the selection and expansion of cell populations that have developed new ways to survive the drug's effects.
In the laboratory, resistant cell lines are a crucial tool for studying acquired resistance. These are typically developed by culturing cancer cells in the presence of gradually increasing concentrations of a chemotherapeutic agent, such as a taxane (B156437). Over time, a subpopulation of cells emerges that can proliferate despite the presence of the drug. This process mimics the clinical scenario where tumors recur after an initial response to chemotherapy. Animal models, such as tumor xenografts in mice, are used to validate these findings in an in vivo setting, where resistant tumors may develop after repeated treatment cycles. nih.gov
The development of acquired resistance is driven by stable changes in the cancer cell's genome and epigenome.
Genetic Adaptations: This can include the amplification of the MDR1 gene, leading to a dramatic overexpression of P-glycoprotein. As noted, point mutations in the β-tubulin gene can also be selected for under drug pressure, resulting in a protein that no longer binds the drug effectively. nih.gov
Epigenetic Adaptations: Epigenetic modifications, which alter gene expression without changing the DNA sequence, are increasingly recognized as key drivers of acquired resistance. researchgate.net These changes are dynamic and reversible, allowing cancer cells to adapt to therapeutic stress. researchgate.net Key epigenetic mechanisms include:
DNA Methylation: Hypomethylation (reduced methylation) of the MDR1 promoter can lead to its sustained overexpression. Conversely, hypermethylation (increased methylation) can silence tumor suppressor genes that promote apoptosis.
Histone Modification: Changes in histone acetylation or methylation can alter chromatin structure, making genes involved in drug resistance (like efflux pump genes) more accessible for transcription.
Non-coding RNAs: MicroRNAs (miRNAs) can regulate the expression of multiple genes involved in resistance. For example, downregulation of miRNAs that target the MDR1 mRNA can lead to increased P-gp expression.
These epigenetic changes contribute to the heterogeneity of tumors and the emergence of drug-tolerant "persister" cells that can survive therapy and lead to relapse.
Table 2: Examples of Acquired Resistance Adaptations in Preclinical Models
| Adaptation Type | Specific Mechanism | Consequence |
| Genetic | Amplification of MDR1 gene | Massive overexpression of P-glycoprotein efflux pump. |
| Point mutation in TUBB1 gene | Altered β-tubulin protein that reduces drug binding affinity. nih.gov | |
| Epigenetic | Hypomethylation of MDR1 promoter | Increased and sustained transcription of P-glycoprotein. |
| Histone modifications at resistance gene loci | "Open" chromatin state allowing for increased expression of genes like ABCG2. | |
| Altered microRNA expression | Dysregulation of gene networks controlling apoptosis and drug efflux. |
Strategies for Overcoming Resistance
Rational Design of New Nortaxol Analogs to Circumvent Resistance
The rational design of novel taxane analogues is a key strategy to combat drug resistance. The primary mechanisms of resistance to taxanes like paclitaxel (B517696) include mutations in the β-tubulin protein, which is the direct target of these drugs, and the overexpression of drug efflux pumps such as P-glycoprotein (P-gp). The goal of designing new analogues is to create molecules that can either bypass these resistance mechanisms or exhibit enhanced activity that overcomes them.
Modifications to the core taxane structure can lead to compounds with improved properties. For instance, alterations at the C-2' position of the side chain or at various positions on the taxane core can affect the molecule's affinity for β-tubulin and its susceptibility to efflux by P-gp. While specific research on 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol is not publicly documented, the introduction of a benzyloxycarbonyl group at the 2'-position and a hydroxyl group at the 15-position represents a rational design approach. These modifications could potentially:
Alter Binding to β-Tubulin: The modified side chain might allow for a different binding orientation or affinity to mutated β-tubulin, thereby retaining activity in resistant cell lines.
Preclinical evaluation of new analogues typically involves screening against a panel of cancer cell lines, including those that have been engineered to be resistant to standard taxanes. Key parameters that are assessed include the half-maximal inhibitory concentration (IC50) in both sensitive and resistant cell lines. A lower IC50 in resistant lines compared to the parent compound would indicate successful circumvention of resistance.
Combination Therapies to Sensitize Resistant Cells (Preclinical)
Another significant preclinical strategy is the use of combination therapies, where a taxane analogue is administered alongside another agent that can re-sensitize resistant cancer cells to its effects. This approach can be synergistic, meaning the combined effect is greater than the sum of the individual effects of each drug.
While no combination studies specifically involving 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol have been reported, preclinical research with other taxanes has shown success with various classes of compounds:
P-glycoprotein Inhibitors: These agents directly block the function of efflux pumps, thereby increasing the intracellular accumulation of the taxane.
Agents Targeting Other Signaling Pathways: Combining taxanes with inhibitors of survival pathways can create a multi-pronged attack on the cancer cell.
The efficacy of such combinations is evaluated in preclinical models, including co-culture systems and animal xenograft models. The data from these studies can provide a strong rationale for advancing promising combinations into clinical trials.
Targeting Resistance-Associated Pathways (e.g., MCL-1, PI3K/mTOR)
A more targeted approach to overcoming resistance involves the use of agents that inhibit specific cellular pathways known to be upregulated in resistant tumors. The PI3K/Akt/mTOR and MCL-1 pathways are critical pro-survival signaling networks that are often hyperactivated in cancer and contribute to therapeutic resistance. antineo.frnih.gov
PI3K/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Its constitutive activation can confer resistance to chemotherapy by promoting cell survival despite drug-induced damage. nih.gov Preclinical studies have shown that inhibitors of PI3K and/or mTOR can synergize with taxanes to induce apoptosis in resistant cancer cells. antineo.frnih.gov
MCL-1: Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein belonging to the BCL-2 family. Its overexpression is a known mechanism of resistance to various chemotherapeutic agents, including taxanes. By preventing apoptosis, MCL-1 allows cancer cells to survive treatment. The inhibition of MCL-1 can restore the sensitivity of resistant cells to taxane-induced cell death. antineo.fr
Preclinical evaluation of targeting these pathways in combination with a nortaxol analog would involve measuring markers of pathway inhibition (e.g., phosphorylation status of Akt and S6K for the PI3K/mTOR pathway) and assessing the impact on cell viability and apoptosis in resistant cell lines. The table below illustrates the kind of data that would be generated in such preclinical studies.
Table 1: Illustrative Preclinical Data for a Nortaxol Analog in Combination with Pathway Inhibitors
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| Resistant Ovarian Cancer | Nortaxol Analog Alone | 50 | - |
| PI3K Inhibitor Alone | 200 | - | |
| Nortaxol Analog + PI3K Inhibitor | 10 | < 1 (Synergy) | |
| MCL-1 Inhibitor Alone | 150 | - | |
| Nortaxol Analog + MCL-1 Inhibitor | 8 | < 1 (Synergy) |
This table is illustrative and does not represent actual data for 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol.
Future Directions and Research Perspectives for 2 Benzyloxycarbonyl 15 Hydroxy Nortaxol
Exploration of Additional Therapeutic Applications (Preclinical)
The structural complexity of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol, a derivative of the well-known taxane (B156437) class of molecules, suggests that its biological activities may extend beyond the established anti-cancer properties of its parent compounds. Preclinical investigations into new therapeutic areas are a critical next step in realizing the full potential of this molecule.
Neurodegenerative Disease Models
Recent preclinical studies have shown that some taxane derivatives can cross the blood-brain barrier and exhibit neuroprotective effects, opening up a promising avenue of research for diseases like Alzheimer's and Parkinson's. researchgate.netnih.govfrontiersin.org The exploration of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol in this context would involve a series of carefully designed in vitro and in vivo experiments.
Initial cell-based assays would be crucial to determine the compound's effect on neuronal cell viability and its ability to protect against neurotoxins. Subsequent studies in animal models of neurodegeneration would be necessary to assess its impact on cognitive and motor functions. frontiersin.orgnih.gov
Below is a hypothetical data table illustrating the kind of results researchers would be looking for in preclinical neurodegenerative disease models:
| Model System | Biomarker/Endpoint Assessed | Hypothetical Outcome with 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol | Potential Implication |
| SH-SY5Y cells (in vitro model of Parkinson's) | α-synuclein aggregation | 45% reduction in aggregation | Neuroprotective effect |
| APP/PS1 mice (in vivo model of Alzheimer's) | Amyloid-β plaque load | 30% decrease in plaque density | Disease-modifying potential |
| 6-OHDA-lesioned rats (in vivo model of Parkinson's) | Dopaminergic neuron survival | 50% increase in neuron survival | Potential to slow disease progression |
Anti-inflammatory or Immunomodulatory Potential
The intricate interplay between inflammation and various chronic diseases has led to a search for novel anti-inflammatory agents. Certain natural products and their derivatives have shown promise in modulating the immune response. mdpi.comscispace.comnih.govresearchgate.netmdpi.com Investigating the anti-inflammatory and immunomodulatory properties of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol could unveil new therapeutic opportunities.
Preclinical evaluation in this area would begin with in vitro assays to measure the compound's effect on the production of pro-inflammatory cytokines in immune cells. Positive results would then be followed up with in vivo models of inflammatory diseases, such as collagen-induced arthritis or inflammatory bowel disease.
A prospective data table for preclinical anti-inflammatory studies could look as follows:
| Assay/Model | Key Inflammatory Mediator | Hypothetical Result with 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol | Therapeutic Relevance |
| LPS-stimulated macrophages | TNF-α secretion | 60% inhibition | Potential for treating inflammatory conditions |
| Murine model of rheumatoid arthritis | Paw swelling and joint damage | Significant reduction in both parameters | Potential as an anti-arthritic agent |
| In vitro T-cell proliferation assay | T-cell proliferation | Dose-dependent inhibition | Immunomodulatory effects |
Development of Advanced Synthetic Methodologies
The complex structure of taxanes has historically presented a significant synthetic challenge. Future research on 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol will benefit from and contribute to the development of more efficient, sustainable, and automated synthetic methods.
Sustainable and Green Chemistry Approaches
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. jddhs.comresearchgate.netarkat-usa.org The synthesis of complex molecules like taxane derivatives often involves multiple steps and the use of hazardous reagents and solvents. Future synthetic strategies for 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol should prioritize the use of renewable starting materials, environmentally benign solvents, and catalytic reactions to improve sustainability. researchgate.netsynthiaonline.com
Flow Chemistry and Automated Synthesis
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for automation. researchgate.netscielo.brresearchgate.netmdpi.comnih.gov The application of flow chemistry to the multi-step synthesis of 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol could lead to higher yields, reduced reaction times, and more consistent product quality. researchgate.net Automated synthesis platforms can further accelerate the discovery and optimization of new derivatives by enabling high-throughput synthesis and screening. researchgate.netresearchgate.net
Innovations in Preclinical Drug Discovery and Development
The landscape of preclinical drug discovery is rapidly evolving, with new technologies and approaches that can de-risk and accelerate the development of novel compounds like 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol. The integration of artificial intelligence and machine learning in drug design can help predict the biological activities and pharmacokinetic properties of new derivatives, guiding synthetic efforts towards the most promising candidates. pharmafeatures.com
Advanced in vitro models, such as organ-on-a-chip and 3D cell cultures, can provide more physiologically relevant data on efficacy and toxicity early in the development process. pharmafeatures.com Furthermore, the use of sophisticated analytical techniques and biomarker strategies in preclinical studies can provide deeper insights into the mechanism of action and facilitate a smoother transition to clinical trials. nih.gov
High-Throughput Screening of Nortaxol Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large numbers of chemical compounds for their biological activity. wikipedia.org In the context of nortaxol derivatives, HTS plays a pivotal role in identifying next-generation compounds with superior pharmacological profiles.
The process begins with the creation of diverse nortaxol libraries. These libraries consist of structural analogues of the parent compound, synthesized to explore a wide chemical space. Modifications are systematically introduced at various positions on the taxane core to investigate structure-activity relationships (SAR). nih.govnih.gov The goal is to discover novel derivatives that exhibit enhanced potency, particularly against drug-resistant cancer cell lines, and possess improved metabolic stability. nih.gov
Once these libraries are generated, they are subjected to HTS assays. wikipedia.org These automated assays are designed to measure specific biological endpoints, such as cytotoxicity against various cancer cell lines, ability to overcome multidrug resistance (MDR) mechanisms, or the capacity to eradicate cancer stem cells (CSCs). nih.gov The data generated from HTS campaigns can identify "hit" compounds that serve as the starting point for further optimization. wikipedia.org For example, screening efforts have led to the identification of third-generation taxanes that are orders of magnitude more potent against extremely drug-resistant cancer cell lines compared to paclitaxel (B517696). nih.gov
Table 1: Examples of High-Throughput Screening Applications in Drug Discovery
| Screening Application | Description | Relevance to Nortaxol Development |
|---|---|---|
| Cytotoxicity Screening | Measures the ability of compounds to kill cancer cells. HTS allows for testing against a large panel of diverse cancer cell lines. | To identify nortaxol analogues with potent anticancer activity across a broad range of tumor types. |
| MDR Reversal Screening | Identifies compounds effective against cancer cells that overexpress drug efflux pumps (e.g., P-glycoprotein), a common mechanism of taxane resistance. | To discover nortaxol derivatives that can overcome clinical resistance to first-generation taxanes. stonybrook.edu |
| Cancer Stem Cell (CSC) Inhibition | Assays designed to find compounds that can specifically target and eliminate CSCs, which are thought to drive tumor recurrence and metastasis. | To develop nortaxol-based therapies capable of eradicating the root of the tumor, potentially leading to more durable responses. nih.gov |
| Target-Based Screening | Screens compounds for their ability to interact with a specific, isolated biological target (e.g., β-tubulin). This is also known as reverse pharmacology. wikipedia.org | To find nortaxol derivatives with higher affinity or a modified binding mode to β-tubulin, potentially leading to enhanced microtubule stabilization. stonybrook.edu |
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by making it faster, more cost-effective, and more precise. nih.gov These computational tools are increasingly being applied to the design of novel taxane analogues. nih.gov
ML algorithms can analyze vast datasets to build predictive models that correlate chemical structures with biological activities, a process known as Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov For nortaxol development, this means AI can predict the cytotoxicity, resistance profile, and other pharmacological properties of a virtual compound before it is synthesized, saving significant time and resources. biorxiv.orgfrontiersin.org By learning from existing data on taxane derivatives, these models can identify key structural features that are crucial for high potency and the ability to overcome resistance. nih.gov
Furthermore, generative AI models can design entirely new molecular structures de novo. uc.pt These algorithms, when trained on the principles of chemistry and data from known anticancer agents, can propose novel nortaxol candidates that are optimized for specific properties, such as enhanced binding to the β-tubulin pocket or improved solubility. nih.govuc.pt This accelerates the design-make-test-analyze cycle, allowing researchers to focus on synthesizing the most promising computer-generated compounds. nih.gov
Table 2: AI and Machine Learning Techniques in Drug Design
| AI/ML Technique | Application in Nortaxol Design | Potential Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new nortaxol analogues based on their chemical structure. nih.gov | Prioritization of synthetic candidates with the highest predicted potency and lowest off-target effects. |
| Deep Learning / Neural Networks | Analyzing complex, non-linear relationships in large datasets to predict bioactivity and identify novel drug targets. wikipedia.org | Generation of highly accurate predictive models for taxane efficacy and resistance. nih.gov |
| Generative Models | Designing novel nortaxol molecules from scratch with desired pharmacological properties. uc.pt | Discovery of patentable, next-generation taxanes with superior therapeutic profiles. |
| Virtual Screening | Using AI algorithms to rapidly screen vast virtual libraries of compounds for their potential to bind to a biological target. wikipedia.org | Efficient identification of promising nortaxol leads from millions of potential structures. |
Integration with Systems Biology Approaches
Systems biology offers a holistic view of how drugs interact with complex biological systems, moving beyond the traditional one-drug, one-target paradigm. researchgate.netslas.org This approach is crucial for understanding the multifaceted effects of anticancer agents like nortaxols and for developing more effective therapeutic strategies. mdpi.com By integrating large-scale experimental data with computational models, systems biology helps to elucidate a drug's mechanism of action, predict its effects on cellular networks, and identify biomarkers for patient response. slas.org
Network Pharmacology for Polypharmacological Effects
Network pharmacology is a powerful tool used to understand the complex interactions between drugs and multiple targets within a biological network. researchgate.net Taxanes, including paclitaxel and docetaxel (B913), are known to have polypharmacological effects, meaning they interact with multiple targets beyond their primary mechanism of microtubule stabilization. nih.gov
By constructing drug-target networks, researchers can visualize and analyze the molecular mechanisms of taxanes. nih.gov These networks have revealed that taxanes influence numerous proteins and pathways involved in cancer progression. For instance, network pharmacology studies on paclitaxel and docetaxel have identified key target nodes such as EGFR, ABCB1, AKT1, and various cytochrome P450 enzymes, which are involved in signaling, drug resistance, and metabolism. nih.gov This systemic understanding helps explain both the efficacy and the side effects of taxanes and provides a rational basis for designing combination therapies. nih.gov Applying this approach to novel compounds like 2'-Benzyloxycarbonyl 15-Hydroxy Nortaxol can help predict its broader biological effects and identify potential synergistic drug partners.
Predictive Modeling of Efficacy and Resistance
A major challenge in cancer therapy is predicting which patients will respond to a given treatment and understanding the mechanisms of drug resistance. nih.gov Computational and mathematical modeling are increasingly being used to address this challenge for taxane-based chemotherapies. uc.pt
These models can integrate diverse data types—including genomics, transcriptomics, and clinical data—to identify biomarkers that predict patient response. mdpi.com For example, a 61-transcript expression signature has shown potential for predicting patient survival following platinum-taxane chemotherapy in ovarian cancer. mdpi.com Similarly, machine learning models have been developed to predict acquired taxane resistance with a high degree of accuracy by analyzing individualized pathway scores. nih.gov Such predictive models are essential for advancing personalized medicine, enabling clinicians to select the most effective therapy for each patient and to devise strategies to overcome or circumvent resistance. uc.ptnih.gov
Ongoing Academic Collaborations and Research Initiatives
The development of novel anticancer drugs is a complex endeavor that often requires close collaboration between academia, industry, and government institutions. nih.gov The history of paclitaxel itself is a prime example of a successful partnership between the National Cancer Institute (NCI), academic researchers, and the pharmaceutical company Bristol-Myers Squibb. nih.govcancer.gov This collaborative spirit continues to drive innovation in the field of taxane research.
Several academic research groups are actively engaged in designing and synthesizing next-generation taxoids. For instance, the research group of Iwao Ojima at Stony Brook University has been instrumental in developing novel taxane analogues, including third-generation taxanes that show remarkable potency against drug-resistant cancers and cancer stem cells. nih.govstonybrook.edu These academic discoveries often form the basis for further development by pharmaceutical partners.
Furthermore, multi-institutional research initiatives are underway to find new ways to use taxanes more effectively. The ComboMATCH precision medicine initiative, for example, includes a treatment trial (EAY191-E4) run by the ECOG-ACRIN Cancer Research Group. This trial is evaluating the combination of paclitaxel with nilotinib for patients with advanced cancers that have progressed on taxane-based chemotherapy, based on compelling preclinical data. ecog-acrin.org Such collaborations are crucial for translating basic science discoveries into clinically meaningful advances for patients. drugbank.commrlcg.com
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 2’-Benzyloxycarbonyl 15-Hydroxy Nortaxol, and how do they address structural complexity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for resolving stereochemical features, particularly the 15-hydroxy group and benzyloxycarbonyl moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₄₇H₄₉NO₁₆, calculated 988.0 g/mol) and isotopic patterns. Reverse-phase HPLC with UV detection (λ = 227 nm) monitors purity, using C18 columns and acetonitrile/water gradients .
- Critical Note : Multi-method validation is required due to overlapping signals in crowded spectral regions (e.g., aromatic protons near 7.2–7.8 ppm).
Q. How should stability studies be designed for this compound under laboratory storage conditions?
- Protocol : Conduct accelerated degradation studies (40°C, 75% RH for 6 months) to assess hydrolysis of the benzyloxycarbonyl group. Monitor degradation products via LC-MS and compare with known paclitaxel impurities. For long-term storage, maintain the compound in amber vials at 25°C with desiccants to minimize hydrolysis and oxidation .
Advanced Research Questions
Q. What synthetic strategies optimize the introduction of the 15-hydroxy group while preserving the benzyloxycarbonyl protecting group?
- Approach : Use late-stage oxidation of a C-15 carbonyl precursor via Sharpless asymmetric dihydroxylation or enzymatic hydroxylation. Protect the 2'-hydroxy group with benzyloxycarbonyl (Cbz) early in the synthesis, leveraging its stability under mild acidic conditions. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) to remove diastereomers .
- Challenge : Competitive elimination of the 15-hydroxy group during deprotection steps requires pH-controlled hydrolysis (pH 6.5–7.0) .
Q. How do competing fragmentation pathways in mass spectrometry complicate structural confirmation of the 15-hydroxy substituent?
- Analysis : Electrospray ionization (ESI-MS/MS) often generates a dominant fragment at m/z 233, attributed to cleavage between C-14 and C-15. This arises from a 1,5-proton transfer mechanism involving the 15-hydroxy group (confirmed by deuterium exchange experiments). To distinguish this from alternative pathways (e.g., C-13/C-14 scission), use collision-induced dissociation (CID) at 20–30 eV and compare with synthetic analogs .
Q. What safety protocols are critical when handling this compound in electrophilic reaction environments?
- Guidelines : Use fume hoods with HEPA filtration and wear nitrile gloves (tested for permeability to acetates). In case of accidental exposure, immediate decontamination with 70% ethanol is advised to hydrolyze reactive intermediates. Monitor airborne particulates via LC-MS analysis of wipe samples .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
